3',5'-Dicarboxy-1,2',6'-trimethyl-4,4'-bipyridinium iodide diethyl ester

Description

Chemical Structure and Synthesis

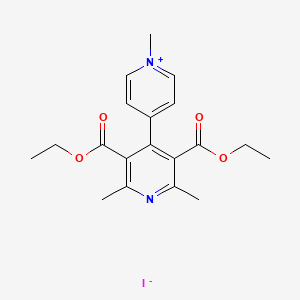

The compound 3',5'-Dicarboxy-1,2',6'-trimethyl-4,4'-bipyridinium iodide diethyl ester is a bipyridinium derivative featuring:

- Methyl substituents at positions 1, 2', and 6'.

- Diethyl ester groups on the 3' and 5' carboxy functionalities.

- An iodide counterion balancing the bipyridinium cationic core.

The esterification of carboxy groups likely enhances solubility in organic solvents compared to their acidic forms .

Properties

CAS No. |

77985-05-8 |

|---|---|

Molecular Formula |

C19H23IN2O4 |

Molecular Weight |

470.3 g/mol |

IUPAC Name |

diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-4-yl)pyridine-3,5-dicarboxylate;iodide |

InChI |

InChI=1S/C19H23N2O4.HI/c1-6-24-18(22)15-12(3)20-13(4)16(19(23)25-7-2)17(15)14-8-10-21(5)11-9-14;/h8-11H,6-7H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

FEWMJQGTQRDMBY-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=[N+](C=C2)C)C(=O)OCC)C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: Functional groups on the pyridine ring can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce different dihydropyridine derivatives .

Scientific Research Applications

DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIETHYL2,6-DIMETHYL-4-(1-METHYLPYRIDIN-1-IUM-4-YL)PYRIDINE-3,5-DICARBOXYLATEIODIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Structural and Functional Group Variations

Bipyridinium compounds (viologens) are redox-active species with diverse applications. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Bipyridinium Derivatives

Property and Application Differences

Solubility and Reactivity

- Target Compound: The diethyl ester groups likely increase solubility in non-polar solvents compared to unmodified carboxy viologens (e.g., paraquat), which are water-soluble due to their ionic nature .

- Ethyl-Substituted Viologens : 1,1'-Diethyl derivatives (e.g., ) exhibit moderate solubility in polar aprotic solvents like acetonitrile, making them suitable for electrochemical devices .

- Amino-Substituted Derivatives: 1,1’-Diamino-4,4’-bipyridinium iodide () shows solubility in DMSO, enabling applications in crystal engineering .

Redox Behavior

- Target Compound: The electron-withdrawing ester groups may lower reduction potentials compared to alkyl-substituted viologens, altering charge-transfer efficiency in redox reactions.

- SHE) in water; used as a redox mediator in energy storage systems .

- Ethyl Viologens: Substitution with ethyl groups shifts redox potentials slightly due to inductive effects, as observed in dye-sensitized solar cells .

Crystallographic and Stability Considerations

- Iodide Counterion : The large iodide ion may facilitate softer lattice packing compared to smaller anions (e.g., chloride), influencing solid-state conductivity .

Biological Activity

3',5'-Dicarboxy-1,2',6'-trimethyl-4,4'-bipyridinium iodide diethyl ester (commonly referred to as Dicarboxy-bipyridinium) is a synthetic compound with potential biological activities. Its unique structure, characterized by a bipyridinium core and dicarboxylate groups, suggests interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for Dicarboxy-bipyridinium is C19H23IN2O4, and its structure includes:

- Two carboxyl groups at the 3' and 5' positions.

- A bipyridinium moiety that contributes to its electrochemical properties.

1. Antimicrobial Properties

Research indicates that Dicarboxy-bipyridinium exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been documented in several studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that the compound could be an effective agent against resistant bacterial strains, though further studies are needed to elucidate its mechanisms of action.

2. Cytotoxicity

Dicarboxy-bipyridinium has shown cytotoxic effects on cancer cell lines. In vitro studies demonstrate varying degrees of cytotoxicity depending on the concentration and exposure time:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The compound's ability to induce apoptosis in these cell lines suggests potential as an anticancer agent.

The biological activity of Dicarboxy-bipyridinium is hypothesized to involve:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and proliferation.

- Membrane Disruption: Its cationic nature allows it to interact with negatively charged bacterial membranes, leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation: Studies indicate that Dicarboxy-bipyridinium can induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

Several case studies have highlighted the biological significance of Dicarboxy-bipyridinium:

- Antibacterial Efficacy Study: A study conducted by Yao et al. (2024) assessed the antimicrobial efficacy of Dicarboxy-bipyridinium against multi-drug resistant strains. Results indicated a promising potential for use in clinical settings.

- Cytotoxicity Assessment: Research published in the Journal of Medicinal Chemistry demonstrated the compound's selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Mechanistic Insights: A recent investigation into the mechanism revealed that Dicarboxy-bipyridinium disrupts mitochondrial function in cancer cells, leading to apoptosis through intrinsic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.